molecular formula C11H19NO2S B053762 2,2-diethoxy-N-(thiophen-2-ylmethyl)ethanamine CAS No. 113825-05-1

2,2-diethoxy-N-(thiophen-2-ylmethyl)ethanamine

Cat. No.: B053762
CAS No.: 113825-05-1
M. Wt: 229.34 g/mol
InChI Key: YRCGLUZNPJCFOZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diethoxy-N-(thiophen-2-ylmethyl)ethanamine typically involves the reaction of thiophen-2-ylmethylamine with diethyl oxalate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as sodium ethoxide. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques, such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2-diethoxy-N-(thiophen-2-ylmethyl)ethanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted ethanamine derivatives .

Scientific Research Applications

2,2-diethoxy-N-(thiophen-2-ylmethyl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-diethoxy-N-(thiophen-2-ylmethyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-diethoxy-N-(thiophen-2-ylmethyl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

2,2-Diethoxy-N-(thiophen-2-ylmethyl)ethanamine is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H17N1O2S1
  • Molecular Weight : 239.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering the biochemical landscape within cells.
  • Receptor Modulation : It is hypothesized that this compound can modulate receptor activity, influencing cellular responses to external stimuli.
  • Signal Transduction Pathways : The compound may affect intracellular signaling pathways, leading to changes in gene expression and cellular function.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against a range of pathogens.
  • Anticancer Potential : There is emerging evidence indicating that this compound could have anticancer properties, although more research is needed to establish its efficacy and mechanisms.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against certain bacteria
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits specific metabolic enzymes

Case Studies

Several case studies have highlighted the biological effects of compounds similar to this compound. One notable study involved the evaluation of related thiophene compounds for their anticancer properties. These compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further investigation into their potential as therapeutic agents.

Example Case Study

A study published in Frontiers in Pharmacology examined the structure-activity relationship of various thiophene derivatives. The findings indicated that modifications in the thiophene ring significantly influenced the compounds' biological activity, including their ability to inhibit cancer cell proliferation and induce apoptosis .

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

  • In Vitro Studies : Laboratory tests have shown that this compound can effectively inhibit the growth of specific bacterial strains and induce cell death in certain cancer cell lines.
  • In Vivo Studies : Animal models are being utilized to assess the therapeutic potential and safety profile of the compound.

Properties

IUPAC Name

2,2-diethoxy-N-(thiophen-2-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2S/c1-3-13-11(14-4-2)9-12-8-10-6-5-7-15-10/h5-7,11-12H,3-4,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCGLUZNPJCFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNCC1=CC=CS1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383653
Record name 2,2-diethoxy-N-(thiophen-2-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113825-05-1
Record name 2,2-diethoxy-N-(thiophen-2-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,2-Diethoxy-N-(thiophen-2-ylmethylene)ethaneamine (100 g) prepared in the step 1 was dissolved in 500 mL of dry ethanol, then 18.3 g of sodium borohydride was slowly added thereto little by little at room temperature and the mixture was stirred overnight at room temperature. The solvent was evaporated from the reaction solution in vacuo and the residue was poured over 300 mL of a 10% aqueous solution of acetic acid. The resulting aqueous solution was washed with diethyl ether, neutralized with 10% aqueous ammonia and subjected to extraction with diethyl ether. The organic layer was washed with water and a saturated solution of sodium chloride successively and dried over anhydrous magnesium sulfate and the solvent was evaporated therefrom in vacuo to give 72.5 g of the objective compound as colorless liquid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
18.3 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

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